3-methyl-7-phenethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
3-methyl-7-phenethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-phenethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the purine core: Starting from a suitable precursor such as 6-chloropurine, the core structure is formed through nucleophilic substitution reactions.
Introduction of the phenethyl group: This step involves the alkylation of the purine core with a phenethyl halide under basic conditions.
Attachment of the piperazine moiety: The final step includes the reaction of the intermediate with piperazine, often under reflux conditions in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-phenethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the purine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a purine derivative with additional oxygen-containing functional groups, while reduction could lead to the removal of certain substituents.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in synthetic organic chemistry.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to biologically active purines.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-7-phenethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Typically, purine derivatives can interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.
Adenine: A component of DNA and RNA.
Uniqueness
3-methyl-7-phenethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which may confer distinct biological or chemical properties compared to other purine derivatives.
Properties
IUPAC Name |
3-methyl-7-(2-phenylethyl)-8-piperazin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-22-15-14(16(25)21-18(22)26)24(10-7-13-5-3-2-4-6-13)17(20-15)23-11-8-19-9-12-23/h2-6,19H,7-12H2,1H3,(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLFLLIBFUUART-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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